Cas no 36798-25-1 ((2-Methyl-1H-indol-5-yl)methanamine)
(2-Methyl-1H-indol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-Methyl-1H-indol-5-yl)methanamine
- (2-Methyl-1H-indol-5-yl)methylamine
- (2-Methyl-1H-indol-5-yl)methylamine hydrochloride
- C-(2-METHYL-1H-INDOL-5-YL)-METHYLAMINE
- (2-methyl-1H-indole-5-yl)methylamine
- 1-(2-methyl-1H-indol-5-yl)methanamine(SALTDATA: FREE)
- 5-Aminomethyl-2-methylindol
- C-(2-methyl-1H-indol-5-yl)methylamine
- C-(2-methyl-indol-5-yl)-methylamine
- F2143-0151
- SB17630
- 1-(2-methyl-1H-indol-5-yl)methanamine
- AB01319687-02
- STK499956
- AC-30786
- SCHEMBL6683148
- 36798-25-1
- MFCD05864579
- (2-Methyl-1H-indol-5-yl)methanamine, AldrichCPR
- NCGC00324975-01
- 2-methyl-5-aminomethylin-dole
- ALBB-008901
- CS-0038604
- AKOS005172044
- OZQPOLJBMYZUOL-UHFFFAOYSA-N
- [(2-Methyl-1H-indol-5-yl)methyl]amine
- DTXSID80482784
- EN300-209649
-
- MDL: MFCD12922720
- Inchi: 1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3
- InChI Key: OZQPOLJBMYZUOL-UHFFFAOYSA-N
- SMILES: N1C(C)=CC2C=C(CN)C=CC1=2
Computed Properties
- Exact Mass: 160.10000
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Density: 1.159
- Boiling Point: 343.3°C at 760 mmHg
- Flash Point: 188.2°C
- Refractive Index: 1.673
- PSA: 41.81000
- LogP: 2.63530
(2-Methyl-1H-indol-5-yl)methanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-Methyl-1H-indol-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 115205-500mg |
(2-Methyl-1H-indol-5-yl)methylamine, >97% |
36798-25-1 | >97% | 500mg |
$203.00 | 2023-09-09 | |
| Matrix Scientific | 115205-1g |
(2-Methyl-1H-indol-5-yl)methylamine, >97% |
36798-25-1 | >97% | 1g |
$278.00 | 2023-09-09 | |
| Chemenu | CM237526-5g |
(2-Methyl-1H-indol-5-yl)methanamine |
36798-25-1 | 95% | 5g |
$724 | 2021-08-04 | |
| TRC | M313478-50mg |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313478-100mg |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M313478-500mg |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Alichem | A199012665-1g |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 95% | 1g |
$166.32 | 2023-09-02 | |
| Alichem | A199012665-5g |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 95% | 5g |
$499.95 | 2023-09-02 | |
| Alichem | A199012665-25g |
(2-Methyl-1H-indol-5-yl)methylamine |
36798-25-1 | 95% | 25g |
$1591.80 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027055-500mg |
(2-Methyl-1H-indol-5-yl)methylamine hydrochloride |
36798-25-1 | 500mg |
4096CNY | 2021-05-07 |
(2-Methyl-1H-indol-5-yl)methanamine Suppliers
(2-Methyl-1H-indol-5-yl)methanamine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (2-Methyl-1H-indol-5-yl)methanamine
Research Brief on (2-Methyl-1H-indol-5-yl)methanamine (CAS: 36798-25-1): Recent Advances and Applications in Chemical Biology and Medicine
The compound (2-Methyl-1H-indol-5-yl)methanamine (CAS: 36798-25-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this indole derivative, focusing on its synthesis, biological activities, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of (2-Methyl-1H-indol-5-yl)methanamine, which serves as a key intermediate in the synthesis of bioactive molecules targeting neurological and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for serotonin receptor modulators, with improved blood-brain barrier permeability compared to traditional indole derivatives. The compound's amine functionality allows for further derivatization, enabling the development of novel small-molecule therapeutics.
In the realm of synthetic methodology, advances in catalytic asymmetric synthesis have enabled the production of (2-Methyl-1H-indol-5-yl)methanamine with high enantiomeric purity (>99% ee), as reported in Angewandte Chemie (2024). This breakthrough addresses previous challenges in stereoselective synthesis and opens new avenues for developing chiral drugs based on this scaffold. The optimized synthetic route employs a palladium-catalyzed amination followed by a novel enzymatic resolution step, achieving overall yields of 78-85%.
Pharmacological investigations have revealed promising results for (2-Methyl-1H-indol-5-yl)methanamine derivatives in neurodegenerative disease models. A Nature Communications (2023) study identified several N-substituted analogs that exhibit potent neuroprotective effects through dual modulation of α7 nicotinic acetylcholine receptors and sigma-1 receptors. These compounds showed significant improvement in cognitive function in animal models of Alzheimer's disease, with reduced off-target effects compared to current therapeutics.
The compound's potential in oncology has also emerged, with recent findings in Cancer Research (2024) demonstrating that certain (2-Methyl-1H-indol-5-yl)methanamine derivatives act as selective inhibitors of histone lysine-specific demethylase 1 (LSD1). These inhibitors show remarkable specificity for cancer stem cells in hematological malignancies, suggesting potential applications in combination therapies for resistant cancers. Structure-activity relationship studies indicate that the 2-methyl substitution pattern is crucial for maintaining this selective activity.
From a drug delivery perspective, innovative formulations incorporating (2-Methyl-1H-indol-5-yl)methanamine have been developed to overcome pharmacokinetic limitations. A 2024 Advanced Drug Delivery Systems report described nanoparticle-encapsulated derivatives that achieve sustained release profiles while maintaining therapeutic plasma concentrations for up to 72 hours. This technological advancement addresses previous challenges with rapid metabolism and clearance of indole-based compounds.
In conclusion, (2-Methyl-1H-indol-5-yl)methanamine (CAS: 36798-25-1) represents a promising scaffold with diverse therapeutic applications. The recent advances in its synthesis, pharmacological characterization, and formulation strategies position this compound as a valuable tool for drug discovery. Future research directions should focus on expanding its therapeutic indications and optimizing clinical translation of derivatives. The growing body of evidence supports continued investigation of this scaffold for addressing unmet medical needs across multiple disease areas.
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